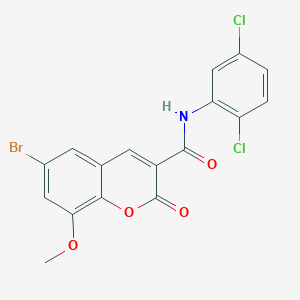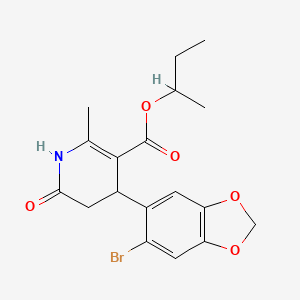
6-bromo-N-(2,5-dichlorophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chromene derivatives, including compounds similar to the specified molecule, often involves strategies that allow for the introduction of diverse substituents contributing to the molecule's biological activity. For example, Thimm et al. (2013) described the synthesis of a potent GPR35 agonist, highlighting the use of bromine and methoxy groups in chromene synthesis to achieve high affinity and selectivity in biological assays (Thimm, Funke, Meyer, & Müller, 2013).
Molecular Structure Analysis
The molecular structure of chromene derivatives is crucial in determining their reactivity and interaction with biological targets. X-ray crystallography studies provide detailed insights into the arrangement of atoms within these molecules. For instance, the molecular structure of related chromene compounds has been elucidated, revealing how substituents like bromo, methoxy, and carboxamide groups influence the overall conformation and potential intermolecular interactions (Arsenyan, Vasiļjeva, & Belyakov, 2011).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including nucleophilic substitutions and cyclization, which are fundamental in their synthesis and modification. The reactivity of these compounds is significantly influenced by the presence of electron-withdrawing or electron-donating groups, affecting their potential as intermediates in the synthesis of more complex molecules (Yavari & Feiz-Javadian, 2006).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. These properties can be influenced by the nature of substituents attached to the chromene core. Studies have shown that different substituents can lead to variations in crystal packing, influencing the compound's solubility and stability (Santos‐Contreras et al., 2007).
Chemical Properties Analysis
The chemical properties of chromene derivatives, including acidity, basicity, and reactivity towards various reagents, are pivotal in their application in chemical synthesis and drug design. The functional groups present in these compounds, such as the carboxamide group, play a significant role in dictating their chemical behavior and interaction with biological targets (Katoch-Rouse & Horti, 2003).
Wissenschaftliche Forschungsanwendungen
G Protein-Coupled Receptor GPR35 Agonists
A significant application of similar compounds includes their role as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These compounds have been instrumental in studying the receptor's binding characteristics and its potential as a drug target. The introduction of fluorine-substituted derivatives has yielded the most potent GPR35 agonists to date, showcasing their crucial role in further elucidating the receptor's (patho)physiological role and therapeutic potential (Thimm et al., 2013). Another study has identified 8-amido-chromen-4-one-2-carboxylic acid derivatives as novel agonists for GPR35, optimized to obtain nanomolar potency, which might serve as powerful pharmacological tools to explore the receptor's role and its drug target potential (Funke et al., 2013).
Fluorescence Properties in Solid State
Compounds within the same chemical family have been synthesized and characterized for their fluorescence properties in the solid state. The structural characteristics, such as the presence of various H-bonds and a larger conjugated system, contribute to their excellent fluorescence properties. This aspect of research demonstrates the potential utility of these compounds in developing novel fluorescent materials for various applications (Shi et al., 2017).
Antimicrobial Activities
Another area of application for related compounds is in the study of their antimicrobial activities. Specific acylthioureas derivatives have been synthesized, characterized, and tested for their interaction with bacterial cells, demonstrating significant activity especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of these compounds for development into novel antimicrobial agents with antibiofilm properties, highlighting their relevance in addressing challenges related to biofilm-associated infections (Limban et al., 2011).
Eigenschaften
IUPAC Name |
6-bromo-N-(2,5-dichlorophenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrCl2NO4/c1-24-14-6-9(18)4-8-5-11(17(23)25-15(8)14)16(22)21-13-7-10(19)2-3-12(13)20/h2-7H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITCDGAVEVVGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrCl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-(2,5-dichlorophenyl)-8-methoxy-2-oxochromene-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![dimethyl 2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)terephthalate](/img/structure/B4625711.png)
![3-[(4-chloro-3-methylphenoxy)methyl]-5-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4625713.png)
![N-({1-[3-(methylthio)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4625726.png)
![N-[4-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonyl)phenyl]pentanamide](/img/structure/B4625730.png)
![5-chloro-N-(4-chlorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4625737.png)
![2-(2-cyclohexylethyl)-6,7-dimethyl-8H-[1,3,4]thiadiazolo[3,2-a]thieno[2,3-d]pyrimidin-8-one](/img/structure/B4625739.png)
![1-[(5-ethyl-2-thienyl)carbonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B4625740.png)

![3-{4-[(ethylamino)sulfonyl]phenyl}-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4625755.png)
![N-(2-methyl-4-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)-2-furamide](/img/structure/B4625763.png)
![N-bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)-1-piperazinecarbothioamide](/img/structure/B4625784.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B4625789.png)